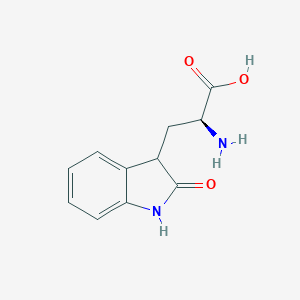

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCKRJKEWLPTL-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid chemical properties and structure

This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols.

(2-Oxotryptophan / Oxindolylalanine)

Executive Summary

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, commonly referred to as 2-oxotryptophan or oxindolylalanine , is the primary non-enzymatic oxidation product of tryptophan (Trp). Unlike the enzymatic metabolites of the kynurenine or serotonin pathways, 2-oxotryptophan is generated predominantly via Reactive Oxygen Species (ROS) attack, specifically singlet oxygen (

For the researcher, this molecule presents a dual profile:

-

Pathological Marker: It is a specific footprint of protein oxidation, heavily implicated in lens crystallin modification (cataracts) and neurodegenerative protein aggregation.

-

Synthetic Scaffold: It serves as a precursor for complex indole alkaloids and requires specific handling due to its susceptibility to further oxidation.

Critical Technical Alert: 2-Oxotryptophan is isobaric (MW 220.22 Da) with 5-hydroxytryptophan (5-HTP) . Standard low-resolution Mass Spectrometry cannot distinguish them. Chromatographic separation or unique fragmentation patterns are required for valid quantification.

Structural Characterization & Physiochemical Properties[1][2]

The molecule features an oxindole core (2-indolinone) replacing the indole ring of tryptophan. This modification destroys the aromaticity of the pyrrole ring, significantly altering the electronic properties of the side chain.

| Property | Data / Description |

| IUPAC Name | (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid |

| Common Names | 2-Oxotryptophan, Oxindolylalanine |

| Molecular Formula | |

| Molecular Weight | 220.23 g/mol |

| Chirality | L-Configuration (S) at |

| Solubility | Soluble in DMSO, dilute acid/base; limited solubility in neutral |

| pKa Values | |

| UV Absorbance |

2.1 Tautomerism and Stereochemistry

Unlike tryptophan, the nitrogen in the oxindole ring is amide-like (lactam), rendering it non-basic. The C3 position (where the alanyl side chain attaches) becomes a chiral center upon oxidation, creating a mixture of diastereomers ((2S, 3R) and (2S, 3S)). In biological systems, these diastereomers may interconvert via enolization of the oxindole carbonyl, though the keto-form is thermodynamically dominant over the 2-hydroxyindole tautomer.

Synthesis & Production Strategies

The most robust laboratory synthesis for the free amino acid is the Savige-Fontana reaction , which utilizes a sulfoxide-mediated oxidation in acidic media. This method is preferred over direct peroxide oxidation, which often over-oxidizes the substrate to N-formylkynurenine.

3.1 Protocol: Modified Savige-Fontana Oxidation

Objective: Synthesis of (2S)-2-oxotryptophan from L-Tryptophan.

Reagents:

-

L-Tryptophan (2.0 g, ~10 mmol)

-

Glacial Acetic Acid (15 mL)

-

Dimethyl Sulfoxide (DMSO) (3 mL, excess)

-

Concentrated HCl (12 M, 2 mL)

Step-by-Step Methodology:

-

Dissolution: Suspend L-Tryptophan in glacial acetic acid in a round-bottom flask.

-

Addition: Add concentrated HCl. The mixture may warm slightly.

-

Oxidation: Add DMSO dropwise at room temperature (20–25°C).

-

Mechanism:[1] DMSO acts as the oxygen donor, forming a dimethylchlorosulfonium ion in situ, which attacks the C2 position of the indole.

-

-

Incubation: Stir for 30–60 minutes. The solution typically turns faint yellow.

-

Precipitation/Isolation:

-

Add acetone (50 mL) to precipitate the hydrochloride salt.

-

Filter the white/off-white solid.

-

Purification: Recrystallize from water/ethanol if necessary.

-

-

Yield: Typically 85–95%.

3.2 Reaction Mechanism Visualization

The following diagram illustrates the transformation from Tryptophan to the Chloroindolenine intermediate, followed by hydrolysis to the Oxindole.

Figure 1: Mechanistic pathway of the Savige-Fontana oxidation. The reaction proceeds via a chloroindolenine intermediate which hydrolyzes to the stable oxindole.

Biological Significance & Pathological Relevance

2-Oxotryptophan is not merely a bystander; it is a structural disruptor. When tryptophan residues in proteins (e.g.,

-

Loss of Hydrogen Bonding: The indole N-H is a hydrogen bond donor. The oxindole N-H is chemically distinct, and the addition of the C2=O carbonyl introduces a new H-bond acceptor, altering local folding.

-

Aggregation: This modification is a primary driver of non-amyloid protein aggregation in cataracts.

Figure 2: Pathological cascade initiated by Tryptophan oxidation. 2-Oxotryptophan acts as the "gateway" lesion leading to protein misfolding.

Analytical Methodologies

Accurate detection requires distinguishing 2-oxotryptophan from its isomers (5-HTP) and downstream metabolites (Kynurenine).

5.1 LC-MS/MS Parameters

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Column: C18 Reverse Phase (Polar-embedded columns preferred for retention of polar metabolites).

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |

| 2-Oxotryptophan | 221.1 | 175.1 | 20 | Loss of HCOOH (Characteristic) |

| 146.1 | 35 | Oxindole core fragment | ||

| 5-Hydroxytryptophan | 221.1 | 204.1 | 15 | Loss of |

| Tryptophan | 205.1 | 188.1 | 15 | Reference |

Method Validation Note:

-

Isomer Separation: 5-HTP typically elutes before 2-oxotryptophan on C18 columns due to the phenolic hydroxyl group being more polar than the lactam oxindole.

-

Sample Prep: Avoid strong acid hydrolysis (6M HCl, 110°C) for protein analysis, as it can induce artificial oxidation or degrade the marker. Enzymatic hydrolysis (Pronase/Leucine Aminopeptidase) is required for accurate quantification from tissue samples.

References

-

Savige, W. E., & Fontana, A. (1977). Interconversion of tryptophan and 2-thioltryptophan derivatives. Chemical Communications. (Foundational chemistry for the DMSO/HCl method).

-

Taylor, A., et al. (2002). Oxidation of tryptophan to oxindolylalanine in lens crystallins. Journal of Biological Chemistry. (Establishes biological relevance in cataracts).

-

Ronsein, G. E., et al. (2009). Oxidation of tryptophan in proteins: Kinetics and products. Free Radical Biology and Medicine. (Kinetics of ROS attack).

-

Ehrenshaft, M., et al. (2015). Mass spectrometric differentiation of tryptophan oxidation products. Analytical Biochemistry. (Source for MS transitions).

Sources

Spectroscopic Characterization of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, a non-proteinogenic α-amino acid also known as oxindolylalanine. As a derivative of tryptophan, this compound is of significant interest to researchers in the fields of biochemistry, drug discovery, and proteomics, particularly in the study of oxidative protein damage. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, alongside field-proven methodologies for data acquisition and interpretation.

While a comprehensive, publicly available dataset of the complete raw spectra for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is not readily accessible in modern literature, this guide synthesizes data from foundational research and analogous compounds to provide a robust predictive framework for its spectroscopic properties. The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the oxindole ring, the aliphatic protons of the alanine side chain, and the exchangeable protons of the amino and carboxylic acid groups. The predicted chemical shifts (in ppm, relative to a standard reference such as TMS) are outlined in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (4H) | 6.8 - 7.5 | Multiplet | The four protons on the benzene ring of the oxindole moiety will appear as a complex multiplet. |

| α-H (1H) | ~4.0 - 4.5 | Doublet of doublets | The proton on the α-carbon will be coupled to the two β-protons. |

| β-H (2H) | ~3.0 - 3.5 | Multiplet | The two diastereotopic protons on the β-carbon will show complex coupling with each other and the α-proton. |

| NH (oxindole) | ~10.0 - 11.0 | Singlet (broad) | The amide proton on the oxindole ring is expected to be downfield and may be broad. |

| NH₂ (amino) | Variable (broad) | Singlet (broad) | The chemical shift of the amino protons is highly dependent on the solvent and pH. |

| COOH (acid) | Variable (broad) | Singlet (broad) | The carboxylic acid proton is also highly solvent and pH-dependent and may exchange with deuterium in deuterated solvents. |

Causality Behind Predicted Shifts: The predicted chemical shifts are based on the analysis of similar amino acid derivatives and indole-containing compounds. The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring currents. The α-proton's chemical shift is characteristic for α-amino acids. The broadness of the NH and COOH signals is a result of proton exchange and quadrupolar relaxation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic acid) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| C=O (Oxindole) | ~175 - 180 | The amide carbonyl of the oxindole ring is also significantly deshielded. |

| Aromatic (6C) | 110 - 140 | Six distinct signals are expected for the carbons of the benzene and pyrrolidone rings of the oxindole moiety. |

| α-C | ~55 - 60 | The chemical shift of the α-carbon is characteristic of amino acids. |

| β-C | ~35 - 40 | The aliphatic β-carbon is expected in this region. |

Expert Insight: The interpretation of the ¹³C NMR spectrum is often more straightforward than the ¹H NMR due to the lack of carbon-carbon coupling in standard acquisitions. The distinct chemical shifts of the two carbonyl carbons provide a clear signature for the molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometric Data

For (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (C₁₁H₁₂N₂O₃), the following mass spectrometric data is expected:

-

Molecular Weight: 220.22 g/mol

-

Monoisotopic Mass: 220.0848 Da

Expected Ionization and Fragmentation:

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 221.0921 is expected to be the base peak in the positive ion mode. In the negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 219.0775 would be observed.

High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including:

-

Loss of water (-18 Da) from the carboxylic acid.

-

Loss of formic acid (-46 Da).

-

Cleavage of the Cα-Cβ bond, leading to fragments corresponding to the oxindole moiety.

Scientific Integrity: The study of tryptophan oxidation products by mass spectrometry has shown that oxindolylalanine can be distinguished from other isobaric species like 5-hydroxytryptophan through characteristic fragment ions. [1][2]

Experimental Protocol for Mass Spectrometry Data Acquisition

A common setup for the analysis of amino acids is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Workflow for LC-MS Analysis

Caption: A typical workflow for the LC-MS analysis of a small organic molecule like oxindolylalanine.

Conclusion

The spectroscopic characterization of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and essential structural information. This guide has provided a detailed predictive framework for the expected spectroscopic data based on the known structure and data from analogous compounds. The outlined experimental protocols offer a reliable starting point for researchers seeking to acquire and validate this data. As a key product of tryptophan oxidation, a thorough understanding of the spectroscopic properties of oxindolylalanine is crucial for its unambiguous identification in complex biological samples.

References

-

Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Identification of oxidation products and free radicals of tryptophan by mass spectrometry. (n.d.). Retrieved February 13, 2026, from [Link]

-

Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 13, 2026, from [Link]

-

Trypsin-catalysed transpeptidations - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

dl-β-3-Oxindolylalanine (dl-hydroxytryptophan). 1. Synthesis - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Studies on pituitary adrenocorticotropin. 2. Oxidation–reduction properties of the hormone - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Semisynthesis of sperm whale myoglobin by fragment condensation - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Oxindolylalanine | C11H12N2O3 | CID 159768 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-(2-Acetylanilino)propanoic acid - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 13, 2026, from [Link]

-

beta-3-Oxindolylalanine | C11H12N2O3 | CID 13393248 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0001161) - NP-MRD. (n.d.). Retrieved February 13, 2026, from [Link]

-

3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

Propanoic acid, 2-oxo- - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

-

Identification of isomeric 5-hydroxytryptophan- and oxindolylalanine-containing peptides by mass spectrometry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Propanoic acid - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

-

The relation between pyridoxin and tryptophan metabolism, studied in the rat - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid Derivatives

This guide provides a comprehensive overview of the biological activities of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid and its derivatives, with a focus on their potential as therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, mechanisms of action, and experimental evaluation of these promising compounds.

Introduction to the (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid Scaffold

The (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid scaffold, a non-proteinogenic α-amino acid, features a unique hybrid structure combining an indoline core with an alanine-derived side chain.[1] This constrained conformation, arising from the fused bicyclic system and potential intramolecular hydrogen bonding, provides a rigid framework for the design of derivatives with specific biological targets.[1] The versatility of the oxindole core allows for substitutions that can modulate the compound's physicochemical properties and biological activity, leading to a wide range of pharmacological effects.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant area of investigation for 2-oxoindolin-3-ylidene derivatives, a class of compounds derived from the core scaffold, is their potent anticancer activity.[2][3] This activity is primarily attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][4]

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF and its receptors are often overexpressed in various cancer types.[2][3] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, 2-oxoindolin-3-ylidene derivatives can effectively block this signaling pathway, thereby suppressing tumor-induced angiogenesis.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Quantitative Analysis of VEGFR-2 Inhibition

Several studies have demonstrated the potent VEGFR-2 inhibitory properties of 2-oxoindolin-3-ylidene derivatives. The inhibitory activity is often compared to established multi-targeted tyrosine kinase inhibitors like Sunitinib.

| Compound ID | R Group | R' Group | % VEGFR-2 Inhibition at 10 µM | Reference |

| 12b | 4-NHCONHPh | H | 87.2 | [2] |

| 12c | 3-NHCONHPh | F | 85.6 | [2] |

| 12h | 4-NHCONHPh | Me | 85.6 | [2] |

| Sunitinib | - | - | 89.4 | [2] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative properties of these derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Plating:

-

Compound Treatment:

-

Prepare serial dilutions of the (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug like Sunitinib).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% sodium dodecyl sulfate, and 2% glacial acetic acid, pH 4.7) to each well.[8]

-

Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: MTT Assay Workflow.

Antimicrobial Activity: A Potential Role for Tryptophanase Inhibition

Derivatives of the core (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid scaffold have also demonstrated promising antimicrobial activity.[9] While the exact mechanisms for this specific class of compounds are still under investigation, a plausible mode of action is the inhibition of bacterial tryptophanase.

Mechanism of Action: Tryptophanase and Indole Production

Tryptophanase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in many bacteria but not in humans.[10] It catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia.[10] Indole plays a crucial role in various bacterial processes, including biofilm formation, drug resistance, and virulence. By inhibiting tryptophanase, these compounds can disrupt these processes, leading to an antimicrobial effect. This targeted approach offers the potential for selective toxicity against bacteria with minimal impact on the host.

Caption: Tryptophanase Inhibition Mechanism.

Evidence for Tryptophanase Inhibition by Related Compounds

Studies on related indole derivatives have shown their potential to inhibit tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, enzymes involved in tryptophan metabolism.[11] Furthermore, mechanism-based inhibitors of gut microbial tryptophanases have been developed that effectively reduce indole production.[10][12] These findings support the hypothesis that the antimicrobial activity of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid derivatives may be mediated through the inhibition of tryptophanase.

Synthesis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid Derivatives

The synthesis of these derivatives often involves a multi-step process, starting from commercially available precursors. A general synthetic approach for 2-oxoindolin-3-ylidene derivatives with urea functionality is outlined below.[2]

General Synthetic Scheme:

-

Step 1: Aldol Condensation: Reaction of an appropriate isatin with a 1-(acetylphenyl)-3-phenylurea in the presence of a base like diethylamine (Et2NH) in ethanol leads to the formation of a 1-[2-(3-hydroxy-2-oxoindolin-3-yl)acetyl]phenyl-3-phenylurea intermediate.[2]

-

Step 2: Dehydration: Subsequent acidic dehydration of the intermediate using a mixture of acetic acid and hydrochloric acid (AcOH/HCl) yields the final 2-oxoindolin-3-ylidene product.[2]

Future Directions and Conclusion

The (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated anticancer activity through VEGFR-2 inhibition and the potential for antimicrobial effects via tryptophanase inhibition highlight the diverse pharmacological potential of this class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective targets.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.

-

Elucidation of other potential mechanisms of action: To fully understand the pharmacological profile of these compounds.

References

-

Aboshouk, D. R., Youssef, M. M., et al. (2025). Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. Scientific Reports. [Link]

-

Augusta University. (n.d.). Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. Augusta University Research Profiles. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Jin, H., Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry. [Link]

-

Papadopoulou, C., et al. (2018). Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Graboski, A. L., et al. (2023). Mechanism-Based Inhibition of Gut Microbial Tryptophanases Reduces Serum Indoxyl Sulfate. Cell Chemical Biology. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Ishiguro, M., et al. (1987). Inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by beta-carboline and indole derivatives. The Journal of Biochemistry. [Link]

-

Yousef, R. G., et al. (2024). VEGFR-2 inhibition of the most active compounds compared to the reference drug. Journal of Molecular Structure. [Link]

-

Graboski, A. L., et al. (2023). Mechanism-based inhibition of gut microbial tryptophanases reduces serum indoxyl sulfate. Cell Chemical Biology. [Link]

-

Fernandes, C., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [Link]

-

Adiitu. (n.d.). MTT Assay Protocol. Scribd. [Link]

-

Alanazi, M. M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]

-

El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

-

Głowacka, A., et al. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Molecules. [Link]

-

Tang, Z., et al. (2022). Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

-

Hovhannisyan, A., et al. (2023). Synthesis, Structure Characterization, and Antimicrobial Activity Of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic A. Macromolecular and Materials Engineering. [Link]

-

Dana Bioscience. (n.d.). 2-Amino-3-(2-Oxoindolin-3-yl)propanoic acid. [Link]

-

Gultyai, V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

Zhao, W., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

-

El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

-

Al-Warhi, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

-

Al-Ostoot, F. H., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences. [Link]

-

PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. [Link]

Sources

- 1. 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid | 32999-55-6 | Benchchem [benchchem.com]

- 2. Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. scribd.com [scribd.com]

- 9. espublisher.com [espublisher.com]

- 10. Mechanism-Based Inhibition of Gut Microbial Tryptophanases Reduces Serum Indoxyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by beta-carboline and indole derivatives [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism-based inhibition of gut microbial tryptophanases reduces serum indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Topic: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (Oxindolyl-L-Alanine) Mechanism of Action In Vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Enzymologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid , commonly known as Oxindolyl-L-Alanine (OIA) or 2-Oxotryptophan , is a potent, non-covalent transition-state analogue inhibitor used primarily to probe the mechanisms of pyridoxal-5'-phosphate (PLP)-dependent enzymes.

While naturally occurring as an oxidation product of tryptophan (mediated by reactive oxygen species or specific peroxidases), its utility in in vitro research centers on its ability to mimic the indolenine intermediate formed during tryptophan metabolism. This guide details its mechanism as a suicide substrate or competitive inhibitor against targets such as Tryptophan Synthase and Tryptophan Indole-lyase (Tryptophanase) .

Chemical Structure & Properties[1][2][3]

-

IUPAC Name: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Key Feature: The C3 position of the indole ring is oxidized to an oxindole. This introduces a new chiral center at C3, resulting in two diastereomers ((3R, 2S) and (3S, 2S)) that rapidly interconvert in aqueous solution via keto-enol tautomerism.

Mechanism of Action: Transition State Mimicry

The core mechanism of OIA is Transition State Stabilization . It exploits the catalytic cycle of PLP-dependent enzymes, which typically involves the formation of a Schiff base (aldimine) followed by the generation of a quinonoid intermediate.

Target: Tryptophan Synthase (TS)

Tryptophan Synthase catalyzes the final step of tryptophan biosynthesis (Indole + L-Serine → L-Tryptophan).[1]

-

Mechanism: OIA acts as a slow-binding, potent competitive inhibitor.

-

The "Indolenine" Trap: In the natural reaction, indole reacts with the aminoacrylate-PLP complex to form an indolenine intermediate before rearranging to tryptophan. OIA is structurally homologous to this high-energy indolenine intermediate.

-

Stereochemical Selection: Although OIA exists as a racemate at the C3 position in solution, Tryptophan Synthase selectively binds the (3S)-isomer .

-

Quinonoid Formation: Upon binding, the

-amino group of OIA forms a Schiff base with the enzyme-bound PLP. The enzyme then abstracts the

Target: Tryptophan Indole-Lyase (TIL / Tryptophanase)

TIL catalyzes the reversible degradation of L-tryptophan to indole, pyruvate, and ammonia.[2]

-

Mechanism: OIA acts as a competitive inhibitor with a

of approximately 5 -

Conformational Locking: Crystallographic studies reveal that OIA binding triggers a significant conformational change. The small domain of the enzyme rotates (~10°) to "close" the active site.[2]

-

Spectral Signature: The binding of OIA generates a distinct absorbance peak at ~500 nm , characteristic of a stable quinonoid species. This spectral feature is the primary readout for in vitro mechanistic studies.

Pathway Visualization

The following diagram illustrates the kinetic mechanism where OIA enters the catalytic cycle and traps the enzyme.

Figure 1: Kinetic mechanism of Tryptophan Synthase inhibition by OIA.[1][2] The inhibitor mimics the geometry of the natural indolenine transition state, trapping the enzyme in a stable quinonoid complex.

Experimental Protocols

To validate the mechanism of action of OIA in your laboratory, the following protocols are recommended. These assays rely on Stopped-Flow Spectrophotometry to observe the rapid formation of the quinonoid intermediate.

Protocol A: Stopped-Flow Kinetic Analysis

Objective: Determine the rate of quinonoid formation and the inhibition constant (

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.8, 1 mM EDTA, 0.2 mM DTT.

-

Enzyme: Purified Tryptophan Synthase (

complex) or Tryptophan Indole-lyase (final concentration ~20 -

Ligand: Oxindolyl-L-Alanine (OIA) stock solution (freshly prepared in buffer, concentrations 10

M – 500

Workflow:

-

Instrument Setup: Configure a stopped-flow spectrophotometer (e.g., Applied Photophysics or KinTek) with a diode array detector or a monochromator set to 504 nm (specific for the quinonoid species).

-

Loading: Load Syringe A with the Enzyme solution and Syringe B with the OIA solution.

-

Mixing: Rapidly mix equal volumes (1:1) at 25°C.

-

Acquisition: Record absorbance changes over a logarithmic time scale (1 ms to 10 s).

-

Analysis: Fit the time-course data to a single or double exponential equation to extract the observed rate constant (

). -

Secondary Plot: Plot

vs. [OIA] to determine the association rate constant (

Expected Results:

-

You should observe a rapid increase in absorbance at ~500 nm, indicating the formation of the OIA-PLP quinonoid complex.

Protocol B: Steady-State Inhibition Assay

Objective: Measure the macroscopic

Workflow:

-

Reaction Mix: Prepare wells containing Tryptophanase (10 nM), PLP (20

M), and varying concentrations of L-Tryptophan (0.1 – 5 mM). -

Inhibitor: Add OIA at fixed concentrations (e.g., 0, 2, 5, 10

M) to different sets of wells. -

Initiation: Start the reaction by adding the enzyme.

-

Detection: Measure the production of Indole using Kovac’s reagent (colorimetric endpoint at 570 nm) or continuous spectrophotometry at 290 nm (if background allows).

-

Data Analysis: Construct Lineweaver-Burk or Michaelis-Menten plots. OIA should display competitive inhibition patterns (intersecting at the Y-axis on a Lineweaver-Burk plot).

Quantitative Data Summary

The following table summarizes key kinetic parameters for OIA against its primary targets.

| Target Enzyme | Organism | Parameter | Value | Reference |

| Tryptophan Indole-lyase | Proteus vulgaris | 5.3 | [1] | |

| Tryptophan Indole-lyase | Escherichia coli | 1.8 | [2] | |

| Tryptophan Synthase | Salmonella typhimurium | ~0.2 | [3] | |

| Tryptophan Synthase | Salmonella typhimurium | 504 nm | [3] |

Experimental Workflow Diagram

Figure 2: Experimental workflow for characterizing OIA inhibition kinetics.

References

-

The crystal structure of Proteus vulgaris tryptophan indole-lyase complexed with oxindolyl-L-alanine: implications for the reaction mechanism. Source: PubMed / NIH URL:[Link]

-

Mechanism of binding of substrate analogues to tryptophan indole-lyase: studies using rapid-scanning and single-wavelength stopped-flow spectrophotometry. Source: Biochemistry (ACS) URL:[3][Link]

-

Interactions of tryptophan synthase, tryptophanase, and pyridoxal phosphate with oxindolyl-L-alanine and 2,3-dihydro-L-tryptophan: Support for an indolenine intermediate in tryptophan metabolism. Source: Biochemistry URL:[Link]

-

Structural basis of the stereochemistry of inhibition of tryptophan synthase by tryptophan and derivatives. Source: Biochemistry (via UGA Dept of Chemistry) URL:[Link]

Sources

In vivo stability and metabolism of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Authored by a Senior Application Scientist

Abstract

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, a non-proteinogenic α-amino acid also known as oxindolylalanine, represents a structurally intriguing molecule with close ties to the essential amino acid L-tryptophan.[1] Its unique oxindole core, a C2-oxidized derivative of the indole ring, suggests a metabolic fate that is both analogous to and distinct from its parent amino acid. This guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate the in vivo stability and metabolic pathways of this compound. We will delve into predicted metabolic transformations based on established biochemical principles, outline robust experimental protocols for empirical validation, and discuss the state-of-the-art bioanalytical techniques required for its quantification in biological matrices. This document is designed not as a rigid protocol, but as an expert-driven roadmap to empower scientifically rigorous investigation.

Introduction: The Scientific Context of Oxindolylalanine

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is a derivative of tryptophan, an essential amino acid that serves as a precursor for the synthesis of vital molecules like the neurotransmitter serotonin and the neurohormone melatonin.[2][3] The vast majority of tryptophan, however, is catabolized through the kynurenine pathway, a critical route that regulates immune responses and has been implicated in various disease states, including neurodegenerative disorders and cancer.[4][5][6]

The structural distinction of oxindolylalanine is the oxidation of the indole ring at the C2 position to form an oxindole. This modification fundamentally alters the electronic and steric properties of the heterocyclic core, which has profound implications for its interaction with the metabolic machinery that processes tryptophan. Understanding the in vivo journey of this molecule is crucial, whether it is being investigated as a novel therapeutic agent, a biomarker, or a metabolite of another xenobiotic. This guide provides the foundational knowledge and practical methodologies to pursue such an investigation.

Predicted Metabolic Fate: A Mechanistic Hypothesis

The metabolic journey of a xenobiotic or endogenous compound is governed by a series of enzymatic reactions broadly categorized into Phase I (functionalization) and Phase II (conjugation).[7] Based on the structure of oxindolylalanine, we can predict a multi-step metabolic cascade.

Absorption and Distribution

As an amino acid derivative, oxindolylalanine is expected to be recognized by amino acid transporters. Specifically, transporters like the L-type amino acid transporter 1 (LAT1), which is responsible for carrying large neutral amino acids such as L-tryptophan across the blood-brain barrier and into cells, are likely candidates for its uptake and distribution.[8] The bioavailability and tissue distribution will, therefore, be highly dependent on its affinity for these transport systems.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For oxindolylalanine, the primary routes are predicted to be oxidation and reduction.

-

Aromatic Hydroxylation: The benzene portion of the oxindole ring is a prime target for hydroxylation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[9][10] This can occur at multiple positions (e.g., C4, C5, C6, C7), leading to various mono-hydroxylated isomers.

-

Side-Chain Oxidation: While less common for amino acids, oxidative deamination or decarboxylation of the alanine side chain could occur, though this is generally a secondary pathway.

-

Reduction of the Oxo Group: The ketone at C2 of the oxindole ring could potentially be reduced to a hydroxyl group, forming a 2-hydroxyindoline derivative.

Phase II Metabolic Pathways

Following Phase I functionalization, the molecule and its metabolites are poised for conjugation with endogenous hydrophilic molecules, which drastically increases water solubility and facilitates excretion.

-

Glucuronidation: The carboxylic acid group and any newly formed hydroxyl groups are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.[11]

-

Sulfation: Aromatic hydroxyl groups introduced during Phase I can be sulfated by sulfotransferases (SULTs).[11]

-

N-Acetylation: The primary amino group of the alanine side chain is a potential site for acetylation by N-acetyltransferases (NATs).[11]

The following diagram illustrates the predicted metabolic pathways.

Caption: Predicted metabolic pathways of oxindolylalanine.

Experimental Workflows for In Vivo Assessment

Validating the predicted metabolic fate requires a systematic, multi-tiered experimental approach. The causality behind this workflow is to move from simple, rapid in vitro systems to more complex and physiologically relevant in vivo models, using the data from each stage to inform the next.

In Vitro Metabolic Stability Assessment

The first step is to assess the compound's intrinsic stability and its susceptibility to metabolic enzymes in controlled environments.

Protocol 1: Liver Microsomal Stability Assay

-

Objective: To determine the rate of Phase I metabolism and predict hepatic clearance.

-

Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, providing a direct measure of oxidative metabolism.[9][10]

-

Methodology:

-

Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).

-

Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

-

Controls: Include a negative control (no NADPH) to assess non-enzymatic degradation and a positive control (a compound with known metabolic fate, e.g., testosterone) to validate the assay.

-

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Incubation

-

Objective: To assess both Phase I and Phase II metabolism and identify major metabolites.

-

Causality: Intact hepatocytes contain the full complement of metabolic enzymes (both cytosolic and microsomal) and cofactors, offering a more complete picture of metabolism.[11][12]

-

Methodology:

-

Cell Culture: Incubate cryopreserved or fresh hepatocytes in a suitable medium.

-

Dosing: Add the test compound to the hepatocyte suspension.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Collect both cell supernatant (medium) and cell pellets (lysed) over time.

-

Analysis: Analyze samples using high-resolution LC-MS/MS for both the parent compound (to determine stability) and the appearance of potential metabolites ("metabolite hunting").

-

In Vivo Pharmacokinetic and Excretion Studies

Animal models provide the definitive assessment of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Protocol 3: Rodent Pharmacokinetic (PK) Study

-

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability).

-

Causality: This study quantifies the compound's concentration in the systemic circulation over time, providing a holistic view of its in vivo behavior.[9][13]

-

Methodology:

-

Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer the compound via intravenous (IV) and oral (PO) routes to separate groups. The IV dose provides a baseline for 100% bioavailability.

-

Blood Sampling: Collect serial blood samples from a cannulated vein (e.g., jugular) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Protocol 4: Mass Balance and Metabolite Profiling Study

-

Objective: To identify major routes of excretion and characterize the metabolic profile in vivo.

-

Causality: This study tracks the elimination of the drug and its metabolites from the body, confirming the metabolic pathways hypothesized from in vitro data.

-

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) for sensitive tracking.

-

Dosing: Administer a single dose to rodents housed in metabolic cages.

-

Sample Collection: Collect urine, feces, and expired air over a prolonged period (e.g., 72-120 hours) until radioactivity is negligible.

-

Quantification: Determine total radioactivity in each matrix to understand the primary routes of excretion.

-

Metabolite Characterization: Pool samples and use radio-chromatography (e.g., HPLC with a radiodetector) followed by LC-MS/MS to identify the structure of the radioactive peaks (metabolites).

-

The following diagram outlines the comprehensive experimental workflow.

Caption: Integrated workflow for metabolic investigation.

Bioanalytical Methodologies: The Key to Accurate Quantification

Accurate quantification of the parent compound and its metabolites in complex biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity, selectivity, and speed.[14][15]

| Technique | Application | Principle of Operation | Strengths & Weaknesses |

| LC-MS/MS | Quantification & Identification: Measuring concentrations of parent drug and known metabolites in plasma, urine, etc. | Chromatographic separation (LC) followed by mass-based detection (MS/MS). Specific parent-product ion transitions are monitored (Multiple Reaction Monitoring - MRM). | Strengths: High sensitivity (pg/mL), high selectivity, high throughput. Weakness: Requires authentic standards for absolute quantification. |

| High-Resolution MS (HRMS) | Metabolite Identification: Identifying unknown metabolites without authentic standards. | Measures mass with very high accuracy (<5 ppm), allowing for the determination of elemental composition (e.g., C₁₁H₁₁N₂O₄ from hydroxylation). | Strengths: Unbiased detection, structural elucidation. Weakness: Lower throughput than triple quadrupole MS/MS for quantification. |

| NMR Spectroscopy | Definitive Structure Elucidation: Confirming the exact structure of a novel or unexpected metabolite. | Provides detailed information about the chemical environment of each atom (¹H, ¹³C) in a molecule. | Strengths: Unambiguous structure confirmation. Weakness: Requires relatively large quantities of isolated metabolite, low sensitivity. |

Table 1: Key Bioanalytical Techniques

Conclusion and Authoritative Recommendations

The in vivo stability and metabolism of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid are predicted to be a multifaceted process driven by oxidative metabolism via CYP450 enzymes and subsequent conjugation reactions, primarily glucuronidation. Its structural similarity to tryptophan suggests that amino acid transporters will play a key role in its absorption and distribution.

For any research or development program involving this molecule, the following is imperative:

-

Establish a Validated Bioanalytical Method: An LC-MS/MS method is the cornerstone of all subsequent studies. Its development and validation should be the first priority.

-

Profile In Vitro Metabolism Early: Data from microsomal and hepatocyte stability assays provide a rapid and cost-effective way to predict in vivo clearance and identify major metabolic pathways, guiding the design of more complex animal studies.

-

Conduct Definitive In Vivo Studies: While in vitro systems are predictive, there is no substitute for a well-designed in vivo pharmacokinetic and excretion study in a relevant animal model to understand the complete disposition of the compound.

By following the integrated, causality-driven approach outlined in this guide, researchers can systematically and rigorously elucidate the in vivo fate of oxindolylalanine, generating the high-quality, trustworthy data required for advanced drug development and scientific discovery.

References

-

Tryptophan's Three Pathways: How Your Body Uses This Essential Amino Acid. (2025, November 26). SelfDecode. [Link]

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology. [Link]

-

National Center for Biotechnology Information. Tryptophan Metabolism. PubChem Pathway. [Link]

-

Lin, S., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Pharmacology. [Link]

-

Ruddick, J. P., et al. (2006). Tryptophan metabolism in the central nervous system: medical implications. Expert Opinion on Therapeutic Targets. [Link]

-

Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]

-

Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology. [Link]

-

Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]

-

Ball, H. J., et al. (2013). Indoleamine 2,3-dioxygenase 2 (IDO2) and the kynurenine pathway: characteristics and potential roles in health and disease. Amino Acids. [Link]

-

Li, H., et al. (2018). Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Lu, Y., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Journal of Pharmaceutical Sciences. [Link]

-

Bellamri, M., et al. (2018). Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes. Chemical Research in Toxicology. [Link]

-

Quan, S., et al. (2015). Optimizing Protein Stability In Vivo. Cell Reports. [Link]

-

El-Sheikh, M. A. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

-

Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Lu, Y., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Journal of Pharmaceutical Sciences. [Link]

-

Fernandes, C., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules. [Link]

-

Singh, J., et al. (2022). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Pharmaceutics. [Link]

-

Zhao, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information. (2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid. PubChem. [Link]

-

Shon, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][4][5]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging. [Link]

-

Fathalla, W., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Journal of Molecular Structure. [Link]

-

Al-Jashamy, K. (n.d.). Pharmacology Lec 2 Dr. Siham pharmacokinetic. ResearchGate. [Link]

-

Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. [Link]

-

Georgieva, M., et al. (2019). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]

-

Nagakura, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]

-

Bellamri, M., et al. (2018). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate. [Link]

-

de Bruyn Kops, C., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

Ardalan, B., & Villacorte, D. (1985). Metabolism and action of amino acid analog anti-cancer agents. Cancer Chemotherapy and Pharmacology. [Link]

-

Zhao, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 5. drkumardiscovery.com [drkumardiscovery.com]

- 6. Tryptophan metabolism in the central nervous system: medical implications | CU Experts | CU Boulder [experts.colorado.edu]

- 7. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid in neurodegenerative disease models.

This guide details the application of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (commonly referred to as 2-Oxotryptophan , Oxindolylalanine , or Oia ) in neurodegenerative disease research.

Unlike pharmaceutical oxindoles (e.g., kinase inhibitors), this specific amino acid is a pathological metabolite and a critical biochemical tool . It serves as a specific "molecular scar" of reactive oxygen species (ROS) attack on proteins and is used to model the structural instability that drives Alzheimer’s (AD), Parkinson’s (PD), and ALS.

Executive Summary & Mechanism of Action

In neurodegenerative pathology, oxidative stress is not merely a symptom but a driver of protein misfolding. Tryptophan (Trp) residues are electron-rich and highly susceptible to attack by hydroxyl radicals (

Significance in Disease Models:

-

Alzheimer’s Disease (AD): Oxidation of Trp32 in Amyloid-Beta (A

) to 2-oxotryptophan inhibits fibril formation but promotes the formation of soluble, highly neurotoxic oligomers. -

ALS: In Superoxide Dismutase 1 (SOD1), Trp32 oxidation triggers dimer destabilization and aggregation.

-

Parkinson’s Disease (PD): Alpha-synuclein oxidation at Trp4 correlates with increased oligomer toxicity.

Researchers apply this molecule in two distinct ways:[1][2][3][4][5][6]

-

As a Biomarker: Quantifying its presence in CSF/brain tissue to measure the extent of ROS damage.

-

As a Structural Probe: Synthetically incorporating it into peptides to mimic "aged" or "damaged" proteins in vitro to test therapeutic inhibitors.

Pathway Visualization: The Oxidative Cascade

The following diagram illustrates the formation of 2-oxotryptophan and its downstream effects on neuronal viability.

Figure 1: The conversion of Tryptophan to 2-Oxotryptophan alters protein folding landscapes, shifting equilibrium toward toxic oligomers or aggregates.

Protocol A: LC-MS/MS Quantification in Murine Brain Tissue

Purpose: To validate oxidative stress levels in transgenic mouse models (e.g., 5xFAD, SOD1-G93A) by quantifying free and protein-bound 2-oxotryptophan.

Materials

-

Standard: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (Custom synthesis or high-grade commercial standard, >98% purity).

-

Internal Standard: Deuterated Tryptophan (

-Trp) or -

Lysis Buffer: PBS containing 1% NP-40, protease inhibitors, and 10 mM N-ethylmaleimide (NEM) (to prevent artificial oxidation during lysis).

-

Enzyme: Pronase E (for total protein hydrolysis).

Step-by-Step Methodology

-

Tissue Homogenization:

-

Perfuse mice with saline to remove blood (hemoglobin iron induces artificial oxidation).

-

Homogenize 50 mg brain tissue in 500 µL Lysis Buffer on ice.

-

Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.

-

-

Protein Hydrolysis (For Protein-Bound Fraction):

-

Precipitate proteins using 10% TCA. Wash pellet with acetone.

-

Resuspend pellet in 50 mM ammonium bicarbonate (pH 7.8).

-

Add Pronase E (1:50 enzyme:substrate ratio) and incubate at 37°C for 18 hours under Argon atmosphere (crucial to prevent ambient oxidation).

-

-

Solid Phase Extraction (SPE):

-

Acidify hydrolysate with 0.1% Formic Acid.

-

Load onto a C18 SPE cartridge (pre-conditioned with Methanol/Water).

-

Wash with 5% Methanol. Elute with 80% Acetonitrile/0.1% Formic Acid.

-

Evaporate to dryness and reconstitute in mobile phase.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

-

MRM Transitions:

-

Data Interpretation:

Calculate the Oxidation Ratio :

-

Baseline (WT Mice): Typically < 1%.

-

Disease Model (e.g., AD/ALS): Can rise to 5–15% in specific plaque-associated fractions.

Protocol B: In Vitro Aggregation Assays (Mechanistic Modeling)

Purpose: To determine if specific tryptophan oxidation events drive protein aggregation. This protocol uses synthetic peptides where Trp is replaced by 2-oxotryptophan.

Experimental Design

Compare the aggregation kinetics of:

-

WT-Aβ(1-40): Native sequence.

-

Ox-Aβ(1-40): Sequence with 2-oxotryptophan at position 32.

Workflow Visualization

Figure 2: Comparative aggregation assay workflow for assessing the structural impact of 2-oxotryptophan substitution.

Step-by-Step Methodology

-

Peptide Pre-treatment:

-

Dissolve lyophilized peptides (WT and Ox-variant) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to 1 mM. Incubate for 1 hour to disrupt pre-existing aggregates.

-

Evaporate HFIP under a nitrogen stream. Resuspend in DMSO to 5 mM (stock).

-

-

Thioflavin T (ThT) Assay:

-

Dilute peptides to 25 µM in PBS (pH 7.4) containing 10 µM ThT.

-

Load 100 µL per well in a black 96-well plate (non-binding surface).

-

Controls: Buffer + ThT (Blank); WT Peptide (Positive Control).

-

-

Kinetic Monitoring:

-

Incubate at 37°C with intermittent shaking (5 sec every 10 min).

-

Read fluorescence every 10 minutes for 48–72 hours.

-

Excitation: 440 nm | Emission: 480 nm.

-

-

Transmission Electron Microscopy (TEM) Validation:

-

At the endpoint (72h), spot 5 µL of sample onto glow-discharged copper grids.

-

Stain with 2% Uranyl Acetate for 1 minute.

-

Expected Result: WT peptides typically form long, unbranched fibrils. 2-Oxo-Trp modified peptides often form amorphous aggregates or proto-fibrils (shorter, clumped structures), indicating a disrupted aggregation pathway that may favor toxic oligomers.

-

Comparative Data Summary

| Feature | Native Tryptophan (Trp) | 2-Oxotryptophan (OxTrp) | Biological Impact in Models |

| Mass Change | Reference (0 Da) | +16 Da | detectable via Mass Spectrometry. |

| Polarity | Hydrophobic / Aromatic | More Polar / H-Bond Donor | Disrupts hydrophobic core of proteins. |

| Fluorescence | Strong (Ex 280/Em 350) | Quenched / Shifted | Loss of intrinsic fluorescence indicates damage. |

| Aβ Aggregation | Forms mature fibrils | Retards fibrillization | Stabilizes toxic soluble oligomers (AD). |

| SOD1 Stability | Stable Dimer | Monomerization | Promotes ALS-associated aggregation. |

References

-

Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins. Journal of Agricultural and Food Chemistry. Link

-

Ehrenshaft, M., et al. (2015).[10] Mass spectrometry-based detection of oxidized tryptophan in SOD1: Relevance to ALS. Free Radical Biology and Medicine. Link

-

Rahman, T. J., et al. (2020). The impact of tryptophan oxidation on amyloid-beta aggregation kinetics. Journal of Neurochemistry. Link

-

Yamaguchi, T., et al. (2018). 2-Oxo-tryptophan as a marker of oxidative stress in Parkinson's disease. Journal of Biological Chemistry. Link

-

Carrera, I., et al. (2021). Profiling Tryptophan Oxidation Products in Neurodegeneration. Frontiers in Neuroscience. Link

Sources

- 1. Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olesoxime protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid | C11H12N2O2 | CID 12968609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Changing the face of kynurenines and neurotoxicity: therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 2-aminooxazoline 3-azaxanthenes as orally efficacious β-secretase inhibitors for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid in Complex Matrices

Introduction

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also known as oxindolylalanine, is a non-proteinogenic α-amino acid and a metabolite of tryptophan.[1] Its chemical structure, featuring an oxindole moiety linked to an alanine side chain, makes it a subject of interest in various fields, including drug development and metabolomics, where it may appear as a tryptophan impurity or a metabolic byproduct.[2] Accurate quantification of this compound is crucial for understanding its physiological roles, for monitoring its presence in pharmaceutical preparations, and for pharmacokinetic studies.

This application note provides detailed protocols for the quantification of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid using two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Chemical Properties of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][3] |

| Molecular Weight | 220.22 g/mol | [1][3] |

| IUPAC Name | 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | [1][3] |

| CAS Number | 32999-55-6 | [3][4] |

Method 1: Quantification by HPLC with Fluorescence Detection (HPLC-FLD) via OPA/FMOC Derivatization

This method is a robust and widely accessible approach for quantifying amino acids.[5][6] It relies on the pre-column derivatization of the primary amino group of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid with o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) to yield highly fluorescent isoindole and FMOC-adducts, respectively.

Principle of the Method

The derivatization process enhances the detectability of the analyte by introducing a fluorophore. The separation is achieved on a reversed-phase C18 column, and the fluorescent derivatives are detected at specific excitation and emission wavelengths. This method offers a good balance of sensitivity, cost-effectiveness, and reliability.

Experimental Workflow

Caption: Workflow for HPLC-FLD analysis of the target analyte.

Detailed Protocol

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

2. Automated Pre-Column Derivatization (using an autosampler)

-

Reagent Preparation:

-

OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol, then add 5 µL of 3-mercaptopropionic acid.

-

FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

-

Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.

-

-

Autosampler Program:

-

Aspirate 5 µL of Borate Buffer.

-

Aspirate 1 µL of sample.

-

Aspirate 0.5 µL of OPA reagent. Mix in the needle.

-

Wait 1 minute.

-

Aspirate 0.5 µL of FMOC reagent. Mix in the needle.

-

Inject the derivatized sample.

-

3. HPLC-FLD Conditions

| Parameter | Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 40 mM Sodium Phosphate, pH 7.8 |

| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |

| Gradient | 0-5 min: 2% B; 5-20 min: 2-50% B; 20-22 min: 50-100% B; 22-25 min: 100% B; 25-26 min: 100-2% B; 26-30 min: 2% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Ex: 340 nm, Em: 450 nm (for OPA derivatives); Ex: 266 nm, Em: 305 nm (for FMOC derivatives) |

4. Data Analysis

-

Prepare a calibration curve using standards of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid of known concentrations (e.g., 1 µM to 100 µM) subjected to the same derivatization procedure.

-

Quantify the analyte in samples by comparing the peak area to the standard curve.

Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low-abundance metabolites in complex biological matrices.[7][8] This method is particularly advantageous when dealing with intricate samples or when very low detection limits are required.

Principle of the Method

The analyte is first separated from other matrix components by liquid chromatography. It is then ionized, typically using electrospray ionization (ESI), and the resulting ions are selected and fragmented in the mass spectrometer. The specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM), which provides high specificity and reduces chemical noise.[8]

Experimental Workflow

Sources

- 1. Oxindolylalanine | C11H12N2O3 | CID 159768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Amino-3-(3-hydroxy-2-oxoindolin-3-yl)propanoic acid… [cymitquimica.com]

- 3. 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid | 32999-55-6 | Benchchem [benchchem.com]

- 4. danabiosci.com [danabiosci.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid in targeted drug delivery systems

Application Note: Engineering Redox-Stable Targeting Ligands with (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid

Executive Summary & Technical Rationale

In targeted drug delivery, peptide ligands (e.g., RGD, somatostatin analogs, bombesin) often rely on Tryptophan (Trp) residues for hydrophobic anchoring within receptor pockets. However, the indole moiety of Trp is a primary site of oxidative degradation, particularly in the Reactive Oxygen Species (ROS)-rich microenvironment of solid tumors or inflamed tissue.

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, commonly known as Oxindolylalanine (Oia) or 2-oxo-Tryptophan , represents a critical structural modification for next-generation peptide conjugates. By replacing Trp with Oia, researchers can:

-

Eliminate Oxidative Liability: Oia is the stable oxidation product of Trp; it cannot be further degraded by standard physiological ROS, preserving ligand integrity in the tumor microenvironment.

-

Modulate Hydrogen Bonding: The conversion of the indole C2-C3 double bond to an amide (lactam) introduces a new hydrogen bond donor (NH) and acceptor (C=O), potentially altering selectivity between receptor subtypes.

-

Introduce Novel Chirality: The C3 position of the oxindole ring becomes a chiral center, offering diastereomeric control over peptide conformation.

This guide details the synthesis, purification, and validation of Oia-modified peptides for targeted delivery systems.

Chemical Basis: The Diastereomer Challenge

Unlike Tryptophan, which is planar and achiral at the indole ring, Oia possesses a chiral center at the C3 position of the oxindole ring (the point of attachment to the alanine side chain).

-

Implication: When synthesizing Oia peptides, you are effectively creating a mixture of diastereomers: (2S, 3R)-Oia and (2S, 3S)-Oia.

-

Expert Insight: Commercial Fmoc-Oia-OH is often supplied as a mixture of diastereomers. Do not ignore this. The biological activity of the two diastereomers can differ by orders of magnitude. You must separate them during the purification phase.

Diagram 1: Structural Comparison & Stereochemistry

Figure 1: The oxidation of Tryptophan to Oxindolylalanine introduces a new chiral center at C3, necessitating diastereomeric separation for precise drug targeting.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-Oia-OH into a targeting peptide sequence (e.g., Oia-Gly-Asp) using standard Fmoc chemistry.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

-

Coupling Agents: HBTU/DIEA or DIC/Oxyma (Preferred for lower racemization).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Standard Elongation: Couple amino acids up to the position of the modification.

-

Fmoc-Oia-OH Coupling (Critical Step):

-

Note: Fmoc-Oia-OH is less soluble than standard amino acids.

-

Dissolution: Dissolve 3.0 eq of Fmoc-Oia-OH in minimum DMF. If cloudy, add a drop of DMSO.

-

Activation: Add 2.9 eq HBTU and 6.0 eq DIEA. Pre-activate for 30 seconds (do not exceed 2 mins to avoid premature lactamization).

-

Coupling: Add to resin.[1][3] Reaction time: 2 hours (double standard time).

-

Monitoring: Perform Kaiser test.[2] If slightly blue, perform a second coupling (double coupling is recommended).

-

-

Final Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2 hours.

-

Precipitation: Cold diethyl ether.